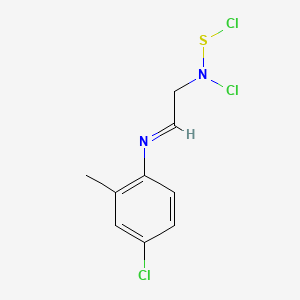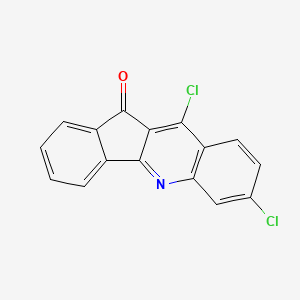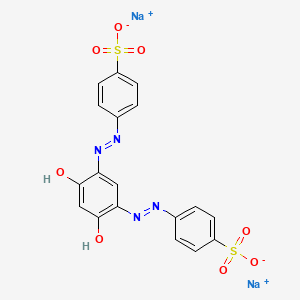
Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Brown 417 is a synthetic dye commonly used in various industries, including textiles, leather, and paper. It is known for its excellent dyeing properties, providing a rich brown color that is both vibrant and long-lasting. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid Brown 417 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic environments to facilitate the diazotization process. For instance, aniline can be diazotized using sodium nitrite in the presence of hydrochloric acid, followed by coupling with a phenolic compound under alkaline conditions to form the final dye.
Industrial Production Methods: Industrial production of Acid Brown 417 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through filtration and drying processes to obtain the dye in its usable form.
化学反応の分析
Types of Reactions: Acid Brown 417 undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo groups can be reduced to amines, which can further react to form different compounds.
Substitution: The aromatic rings in Acid Brown 417 can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Products can include nitroso compounds and carboxylic acids.
Reduction: Products include aromatic amines.
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
Acid Brown 417 has several applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to various substrates.
Industry: Widely used in textile dyeing, leather processing, and paper coloring.
作用機序
The primary mechanism of action for Acid Brown 417 involves its interaction with substrates through its azo groups. These groups can form hydrogen bonds and van der Waals interactions with various materials, leading to strong adhesion and vibrant coloration. The molecular targets include fibers in textiles and proteins in biological tissues.
類似化合物との比較
- Acid Brown 75
- Acid Brown 165
- Acid Brown 355
Comparison: Acid Brown 417 is unique due to its specific azo group configuration, which provides distinct dyeing properties compared to other brown azo dyes. It offers better stability and colorfastness, making it a preferred choice in many industrial applications.
特性
CAS番号 |
83562-73-6 |
|---|---|
分子式 |
C18H12N4Na2O8S2 |
分子量 |
522.4 g/mol |
IUPAC名 |
disodium;4-[[2,4-dihydroxy-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H14N4O8S2.2Na/c23-17-10-18(24)16(22-20-12-3-7-14(8-4-12)32(28,29)30)9-15(17)21-19-11-1-5-13(6-2-11)31(25,26)27;;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChIキー |
SHWQEPOSCFVKMT-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


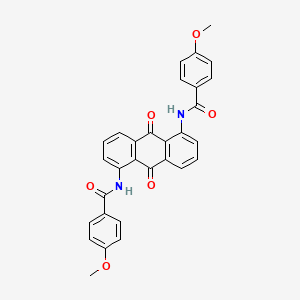
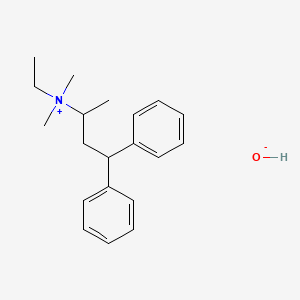
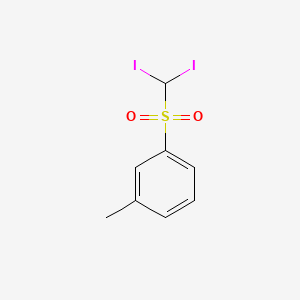

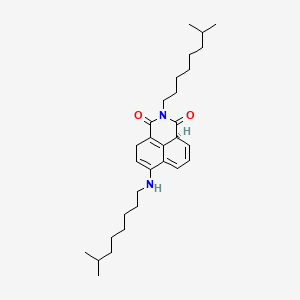
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
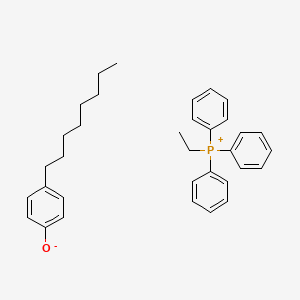

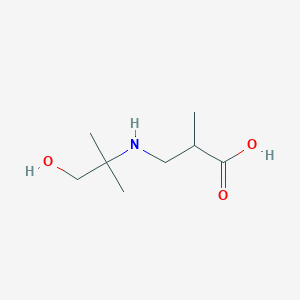
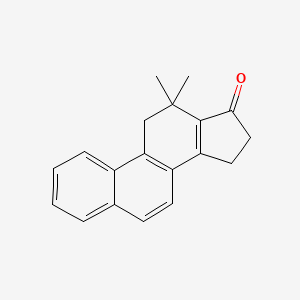
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)
